Product packaging for Ethyl (Z)-hept-4-enoate(Cat. No.:CAS No. 39924-27-1)

Ethyl (Z)-hept-4-enoate

Cat. No.: B1602269
CAS No.: 39924-27-1
M. Wt: 156.22 g/mol
InChI Key: GITGIBUELGTBSG-WAYWQWQTSA-N
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Description

Significance in Contemporary Chemical Sciences

Ethyl (Z)-hept-4-enoate is recognized for its contribution to the field of natural products and organic synthesis. It is a volatile compound identified in fungi, such as Aspergillus clavatus, and has been noted for its characteristic fragrance, often described as green and fruity. beilstein-journals.orgbeilstein-journals.orgthegoodscentscompany.com Its presence in the aroma profile of fruits like pineapple further underscores its relevance in food chemistry. acs.org In organic synthesis, this ester serves as a valuable building block and a subject of stereoselective synthesis studies. A significant finding in recent research proposed a structural revision for a compound previously identified as ethyl (E)-hept-4-enoate in cantaloupe, suggesting it is, in fact, the (Z) stereoisomer. beilstein-journals.orgbeilstein-journals.org This highlights the compound's importance in the precise structural elucidation of natural volatiles.

Historical Context of Research on Unsaturated Esters

The study of esters, organic compounds formed from the reaction of an acid and an alcohol, dates back to the 19th century with German chemist Leopold Gmelin introducing the term. britannica.com Unsaturated esters, characterized by the presence of carbon-carbon double or triple bonds, have been a subject of extensive research due to their diverse applications, including in the fragrance industry and polymer science. britannica.comresearchgate.net Historically, the synthesis of α,β-unsaturated esters has been achieved through various methods like the Wittig-Horner and Wadsworth-Emmons reactions. acs.org Research into β-amino α,β-unsaturated esters has also been a significant area of investigation. oup.com The development of synthetic methodologies for unsaturated esters with specific stereochemistry, such as the (Z)-configuration in this compound, represents a more contemporary focus within this historical lineage, driven by the need for stereochemically pure compounds in fields like pheromone synthesis and materials science. researchgate.netjst.go.jp

Stereochemical Considerations and Isomeric Importance

The stereochemistry of this compound is of paramount importance. The "(Z)" designation, from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side. This is in contrast to the "(E)" isomer (entgegen, opposite). The spatial arrangement of the atoms, dictated by the cis- or (Z)-configuration of the double bond, significantly influences the molecule's physical and biological properties. researchgate.net For instance, the elution order in gas chromatography can differ between (Z) and (E) isomers, a key factor in their identification. beilstein-journals.org In the context of biologically active molecules like pheromones, often only a single enantiomer or stereoisomer exhibits high bioactivity, underscoring the critical nature of stereochemical purity in research and application. jst.go.jp The distinction between endo and exo products in reactions like the Diels-Alder, which can form cyclic unsaturated esters, further illustrates the nuanced role of stereochemistry in determining reaction outcomes. masterorganicchemistry.com

Overview of Research Trajectories and Academic Relevance

Current research involving this compound and related unsaturated esters follows several key trajectories. One major area is the development of novel and efficient synthetic routes to obtain stereochemically pure isomers. acs.org This includes methods for the stereoselective synthesis of (Z)-isomers, which can be challenging due to potential isomerization to the more stable (E)-form. researchgate.net Computational studies, such as those employing Molecular Electron Density Theory (MEDT), are being used to investigate the reaction mechanisms involving unsaturated esters at a molecular level, providing insights that can guide synthetic strategies. researchgate.netmdpi.com Furthermore, research continues to explore the natural occurrence of these esters, their biosynthetic pathways in organisms like fungi, and their role in chemical communication. beilstein-journals.orgbeilstein-journals.orgjst.go.jp The academic relevance of this compound lies in its utility as a model compound for studying the structure-property relationships of unsaturated esters and as a synthetic intermediate for more complex molecules.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C9H16O2
Average Mass 156.225 g/mol
Monoisotopic Mass 156.115030 u
Appearance Colorless clear liquid (est.)
Boiling Point 52.00 °C @ 3.00 mm Hg
Flash Point 135.00 °F TCC ( 57.22 °C )
Solubility Soluble in alcohol, slightly soluble in water (158.9 mg/L @ 25 °C est.)
Odor Profile Pungent, green apple or vegetable with sweet or musty tones

Data sourced from thegoodscentscompany.comchemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B1602269 Ethyl (Z)-hept-4-enoate CAS No. 39924-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39924-27-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl (Z)-hept-4-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-

InChI Key

GITGIBUELGTBSG-WAYWQWQTSA-N

SMILES

CCC=CCCC(=O)OCC

Isomeric SMILES

CC/C=C\CCC(=O)OCC

Canonical SMILES

CCC=CCCC(=O)OCC

density

0.887-0.897

Other CAS No.

39924-27-1

physical_description

Colourless liquid;  fruity aroma

solubility

insoluble in water;  soluble in most non-polar solvents
soluble (in ethanol)

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Discovery and Isolation from Biological Sources

The identification of Ethyl (Z)-hept-4-enoate in nature is a relatively recent finding, with key discoveries correcting earlier structural misidentifications. The compound is not synthesized commercially on a large scale but is noted for its presence as a volatile metabolite in specific organisms.

Volatiles from fungal cultures, including Aspergillus clavatus, were collected using a closed-loop stripping apparatus (CLSA) with charcoal filters. nih.gov The collected compounds were then extracted with a solvent and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) for identification. nih.gov

Table 1: Documented Biological Sources of this compound

Kingdom Species Common Name Reference
Fungi Aspergillus clavatus - beilstein-journals.orgnih.govresearchgate.net

This compound has been identified as a volatile secondary metabolite produced by the fungus Aspergillus clavatus. beilstein-journals.orgnih.govresearchgate.net Its production is associated with the broader metabolic pathways of fatty acids. beilstein-journals.orgnih.gov In studies of volatiles from Aspergillus species, this unsaturated ester was found among a variety of other fatty acid-derived compounds, such as ethyl pentanoate, ethyl hexanoate, and ethyl heptanoate. nih.govbeilstein-journals.org

The general mechanism for ester formation in some fungi, like Neurospora crassa, involves the formation of hemiacetals from alcohols and aldehydes. beilstein-journals.org These intermediates are then oxidized by an alcohol dehydrogenase to create the corresponding ester. beilstein-journals.org This suggests that the biosynthesis of this compound in Aspergillus clavatus likely follows a similar pathway involving the esterification of a fatty acid precursor. beilstein-journals.org

Fungal Metabolic Pathways for this compound Production

Precursor Identification and Metabolic Intermediates

The direct precursors for the biosynthesis of this compound are (Z)-hept-4-enoic acid and ethanol. nih.govbeilstein-journals.org The formation of the final ester is achieved through the esterification of the carboxylic acid with the alcohol. beilstein-journals.org (Z)-hept-4-enoic acid itself is an intermediate derived from the metabolic breakdown or modification of fatty acids. beilstein-journals.orgnih.gov

Table 2: Associated Volatile Compounds Identified Alongside this compound in Aspergillus clavatus

Compound Class Compound Name Reference
Esters Ethyl pentanoate nih.govbeilstein-journals.org
Ethyl hexanoate nih.govbeilstein-journals.org
Ethyl heptanoate nih.govbeilstein-journals.org
Ethyl octanoate nih.govbeilstein-journals.org
Ethyl 2-methylbutyrate nih.govbeilstein-journals.org
Ethyl 3-methylbutyrate nih.govbeilstein-journals.org
Ethyl benzoate nih.govbeilstein-journals.org
Ethyl phenylacetate nih.govbeilstein-journals.org
3-Methylbutyl acetate (B1210297) nih.gov

Enzymology of Biosynthesis: Key Biocatalysts and Reaction Mechanisms

The biosynthesis of this compound is a result of enzymatic processes. While the specific enzymes responsible for its entire pathway have not been fully elucidated, the final step is an esterification reaction. nih.govbeilstein-journals.org Drawing from related fungal metabolic studies, it is proposed that an alcohol dehydrogenase is a key biocatalyst in the formation of ethyl esters. beilstein-journals.org The likely mechanism involves the enzyme-catalyzed oxidation of a hemiacetal intermediate, which is formed from the reaction between an aldehyde (derived from (Z)-hept-4-enoic acid) and ethanol. beilstein-journals.org The enzymes responsible for producing the (Z)-hept-4-enoic acid precursor are part of the larger family of enzymes involved in fatty acid metabolism.

Genetic Basis and Regulation of Biosynthetic Pathways

The production of this compound and other volatile compounds in fungi is rooted in their genetic makeup. beilstein-journals.org Studies on genome-sequenced strains of Aspergillus, including A. clavatus, have been crucial in linking volatile production to genetic information. beilstein-journals.orgnih.govnih.gov By correlating the chemical analysis of emitted volatiles with the genomic data of the fungus, researchers can make tentative assignments of function to specific biosynthetic enzymes. nih.gov Although the precise genes and regulatory networks controlling the synthesis of this compound have not been explicitly detailed in the available research, the foundation for this understanding lies in the analysis of the fungal genomes. beilstein-journals.orgresearchgate.net

Chemical Synthesis Methodologies

Conventional Organic Synthesis Routes to Ethyl (Z)-hept-4-enoate and Analogues

Conventional methods for synthesizing this compound often rely on foundational reactions in organic chemistry, including stereoselective functionalization of olefins and subsequent esterification.

The critical step in synthesizing this compound is the formation of the Z-configured carbon-carbon double bond. Several strategies are employed to achieve this stereoselectivity.

One of the most widely used methods for preparing Z-alkenes is the Wittig reaction . libretexts.orgorganic-chemistry.orglumenlearning.com This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orglumenlearning.comiitk.ac.in The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to the formation of (Z)-alkenes with high selectivity. libretexts.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring that decomposes to the desired Z-alkene. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of propanal with the appropriate Wittig reagent.

Another significant strategy is the stereoselective reduction of alkynes . The partial hydrogenation of an internal alkyne can yield a Z-alkene. youtube.com Lindlar's catalyst, a "poisoned" palladium catalyst, is commonly used for this transformation, leading to the syn-addition of hydrogen across the triple bond and the formation of the cis-alkene. youtube.com Electrochemical methods using a palladium catalyst have also been developed for the chemo- and stereoselective reduction of alkynes to Z-alkenes. rsc.orgrsc.org

Once the corresponding (Z)-hept-4-enoic acid is obtained, the final step is esterification to yield the ethyl ester. A direct synthesis of this compound involves the esterification of (Z)-hept-4-enoic acid with ethanol. beilstein-journals.org This transformation is a standard procedure in organic synthesis.

Stereoselective Olefin Functionalization Strategies

Advanced Synthetic Approaches for Z-Selective Enoates

Modern synthetic chemistry has seen the development of more sophisticated methods that allow for greater control over the stereochemistry of the resulting enoate.

Conjugate addition, or Michael addition, is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com In the context of Z-enoate synthesis, the conjugate addition of nucleophiles to α,β-unsaturated systems can be employed. masterorganicchemistry.com The addition of an enolate to an electrophilic alkene, such as an alpha-beta unsaturated ketone, nitrile, or ester, is a key step in the Michael reaction. masterorganicchemistry.com The reaction proceeds by deprotonation to form an enolate, followed by conjugate addition of the enolate to the alkene, and subsequent protonation. masterorganicchemistry.com

Research has shown that the conjugate addition of terminal alkynes to enones can be catalyzed by various metal complexes, providing access to γ,δ-acetylenic ketones which can be precursors to Z-enoates. researchgate.net Iron-catalyzed conjugate addition of Grignard reagents to 2,3-allenoates has been shown to produce multi-substituted β,γ-unsaturated enoates with high regio- and stereoselectivity. organic-chemistry.org

One-pot reactions offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. A one-pot reaction sequence has been developed to transform ethyl propiolate into complex bicyclic products. richmond.edu This sequence involves a thioconjugate addition that yields Z-selective enoates. richmond.edu While not directly synthesizing this compound, this methodology demonstrates the potential of one-pot sequences for creating Z-enoates.

Conjugate Addition Reactions and Stereocontrol

Derivatization and Modification Studies of the this compound Scaffold

The this compound scaffold can be modified to create a variety of derivatives with potentially interesting properties. For instance, a stereoselective approach has been reported for the synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which are important pharmacophores in certain cephalosporins. thieme-connect.com This highlights the utility of the Z-enoate moiety as a building block in medicinal chemistry.

Introduction of Functional Groups for Further Transformations

The direct functionalization of this compound for subsequent transformations is not extensively detailed in the surveyed scientific literature. However, the synthesis of analogues with pre-existing functional groups is a common strategy. This approach involves building the carbon skeleton with the desired functional groups already in place, which are then carried through the final steps to yield a functionalized version of the parent ester.

For instance, the synthesis of hydroxylated or fluorinated analogues demonstrates this principle. mdpi.com An example is the preparation of the key intermediate (S,E)-3-hydroxy-7-(tritylthio)hept-4-enoic acid, which incorporates both a hydroxyl group and a protected thiol, ready for further elaboration into more complex molecules. google.com This method of synthesizing complex molecules by assembling functionalized building blocks is a cornerstone of modern organic synthesis.

Synthesis of Related Unsaturated Esters and Analogues

The synthesis of this compound and its analogues leverages several established chemical reactions that allow for precise control over the geometry of the carbon-carbon double bond.

A primary method for creating this compound is the straightforward esterification of (Z)-hept-4-enoic acid with ethanol. beilstein-journals.org This reaction serves as an unambiguous method to produce an authentic standard for identification purposes. beilstein-journals.orgbeilstein-journals.org

For the stereoselective synthesis of (Z)-unsaturated esters in general, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool. acs.orgresearchgate.net Modifications to the traditional HWE reagents have led to new phosphonates, such as ethyl (diarylphosphono)acetates, that exhibit high selectivity for the Z-isomer. acs.orgnih.gov When these specialized reagents react with various aldehydes, they can produce (Z)-unsaturated esters with selectivities ranging from 93% to 99%. acs.orgnih.gov This method's effectiveness stems from the steric properties of the aryl groups on the phosphonate, which guide the reaction pathway toward the Z-olefin. acs.org

Table 1: Z-Selectivity in Horner-Wadsworth-Emmons Reactions

This table illustrates the high Z-selectivity achieved with different Horner-Emmons reagents when reacted with benzaldehyde.

Reagent (Ethyl Ester of) Z/E Ratio Z-Isomer Selectivity (%)
(Diphenylphosphono)acetate 93:7 93%
(Di-o-tolylphosphono)acetate 98:2 98%
[Bis(o-ethylphenyl)phosphono]acetate 99:1 99%
[Bis(o-isopropylphenyl)phosphono]acetate 99:1 99%
(Di-1-naphthylphosphono)acetate 95:5 95%

Data sourced from research on new Horner-Emmons reagents for Z-unsaturated ester synthesis. acs.orgnih.gov

Another significant synthetic strategy is the Knoevenagel condensation, a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group. purechemistry.orgnumberanalytics.com This reaction is fundamental in producing a wide range of α,β-unsaturated esters and related compounds. purechemistry.orgnumberanalytics.comalfa-chemistry.com While often leading to the more stable E-isomer, modifications and careful selection of substrates and catalysts can influence the stereochemical outcome. researchgate.net For example, the Knoevenagel condensation is employed in the synthesis of precursors for complex natural products and pharmaceuticals. numberanalytics.comalfa-chemistry.com

The synthesis of more complex analogues, such as those of the natural product Largazole, involves multi-step sequences. A typical sequence might start with the conjugate addition of a thiol to an α,β-unsaturated aldehyde, followed by a Wittig-type reaction to introduce a fluoro-unsaturated ester moiety. mdpi.com Subsequent reduction and asymmetric aldol (B89426) condensation steps can then be used to build up chiral centers and further functionalize the molecule. mdpi.com

Additionally, the synthesis of thromboxane (B8750289) A2 analogues has been achieved, incorporating a heptenoate side chain. These syntheses often involve complex bicyclic core structures to which the unsaturated ester chain is attached in the final stages of the reaction sequence. shu.ac.uk

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalytic Esterification and Transesterification Strategies

Biocatalytic esterification and transesterification are key methods for synthesizing esters like Ethyl (Z)-hept-4-enoate. These reactions typically employ lipases due to their broad substrate specificity and stability in organic solvents. rsc.orguniovi.es

Esterification: This process involves the direct reaction of (Z)-hept-4-enoic acid with ethanol, catalyzed by an enzyme. Lipases, such as those from Candida species, are frequently used to facilitate this reaction, driving the equilibrium towards the ester product. rsc.orguniovi.es

Transesterification: In this approach, an existing ester is transformed into this compound by reaction with ethanol. Vinyl acetate (B1210297) is a common acyl donor in these reactions due to the irreversible nature of the subsequent tautomerization of the vinyl alcohol byproduct. researchgate.net Lipases are also the catalysts of choice for transesterification, demonstrating high efficiency and selectivity. researchgate.net

The selection of the enzyme, solvent, and reaction conditions is critical for optimizing the yield and purity of the final product. For instance, the use of diisopropyl ether as a solvent has been shown to be effective in lipase-mediated transesterification reactions. researchgate.net

EnzymeReaction TypeAcyl DonorSolventKey FindingsReference
Lipase (B570770) PS-CTransesterificationIsopropenyl acetateDiisopropyl etherGood yields and high enantiomeric excess achieved. researchgate.net
Lipase PS-DTransesterificationIsopropenyl acetateDiisopropyl etherHigh enantiomeric excess and good yields. researchgate.net
Candida antarctica lipase B (CAL-B)TransesterificationVinyl acetateTolueneEffective for dynamic kinetic resolution of alcohols. uniovi.es

Asymmetric Reduction of Prochiral Precursors

The synthesis of specific enantiomers of ethyl 5-hydroxyhept-6-enoate, a related compound, has been achieved through the asymmetric reduction of a prochiral ketone precursor, ethyl 5-oxohept-6-enoate. scispace.com This strategy utilizes alcohol dehydrogenases (ADHs) to stereoselectively reduce the ketone, yielding a chiral alcohol. scispace.comunipd.it

The choice of ADH is crucial for controlling the stereochemical outcome. For example, ADH from Rhodococcus ruber (ADH-T) and an ADH from Lactobacillus brevis (ADH-LB) have been shown to produce the (R)- and (S)-enantiomers of ethyl 5-hydroxyhept-6-enoate, respectively, with high enantiomeric excess. scispace.com Cofactor recycling, often using isopropanol, is a key aspect of these processes to ensure the economic viability of the synthesis. scispace.com

EnzymePrecursorProductEnantiomeric Excess (ee)YieldReference
ADH-TEthyl 5-oxohept-6-enoate(R)-ethyl 5-hydroxyhept-6-enoate>99%82% scispace.com
ADH-LBEthyl 5-oxohept-6-enoate(S)-ethyl 5-hydroxyhept-6-enoate>99% (after optimization)45% scispace.com

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. acs.org A notable example is the synthesis of enantiomerically enriched kavalactones, which involves the lipase-mediated kinetic resolution of a β-hydroxy ester intermediate. researchgate.net

In this protocol, a racemic mixture of methyl 3-hydroxy-5-phenylpentanoate is resolved using lipases like PS-C or PS-D with an acylating agent such as isopropenyl acetate. researchgate.net This enzymatic step separates the enantiomers, one of which is then carried forward through a series of chemical transformations to yield the target molecule. researchgate.net This approach highlights the power of integrating a highly selective biocatalytic step into a multi-step chemical synthesis to achieve high enantiopurity in the final product. researchgate.net

Another chemoenzymatic route involves the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases to produce precursors for GABA analogues. acs.orgnih.gov The stereochemical outcome of this reduction can be controlled by the geometry of the starting alkene and the choice of enzyme, allowing for the synthesis of both enantiomers of the product. acs.orgnih.gov

Enzyme Engineering and Optimization for Specific Ester Production

While specific examples of enzyme engineering directly targeting this compound are not prevalent in the reviewed literature, the principles of this field are highly relevant. Enzyme engineering aims to improve the properties of natural enzymes, such as their activity, stability, and selectivity, for specific industrial applications. acs.orgresearchgate.net

Advanced Analytical Chemistry for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating "Ethyl (Z)-hept-4-enoate" from complex mixtures, which is essential for its accurate analysis and for assessing the purity of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like "this compound". beilstein-journals.orgbeilstein-journals.org In this technique, the compound is vaporized and separated from other volatile components in a gas chromatograph before being detected and identified by a mass spectrometer. beilstein-journals.org The retention index, which is a measure of how long the compound takes to pass through the chromatography column, is a key parameter in its identification. For instance, "this compound" has been reported with a retention index (I) of 1092 on a HP-5 column. beilstein-journals.org

GC-MS analysis is not only for separation but also for structural elucidation. The mass spectrometer breaks down the "this compound" molecules into charged fragments, creating a unique mass spectrum that acts as a chemical fingerprint. beilstein-journals.orgshimadzu.com This fragmentation pattern provides valuable information about the molecule's structure. shimadzu.com It's important to note that isomers, which have the same molecular formula but different structures, can have very similar mass spectra, making chromatographic separation crucial for unambiguous identification. researchgate.net For example, it has been noted that the (E)-isomer of ethyl hept-4-enoate would be expected to elute significantly later than the (Z)-isomer under typical GC conditions. beilstein-journals.org

Volatiles from various sources, including fungal cultures, can be collected using methods like closed-loop stripping apparatus (CLSA) with charcoal filters. The collected compounds are then extracted with a solvent, such as dichloromethane, and analyzed by GC-MS. beilstein-journals.orgbeilstein-journals.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique that can be applied to the analysis of "this compound" and its isomers. sielc.comsemanticscholar.org HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. oup.com

For separating isomers, which can be challenging, specific HPLC methods are employed. Reverse-phase HPLC, often with polar-embedded columns, has been shown to be effective for separating E/Z isomers. chromforum.org Chiral HPLC, using specialized columns like Chiralcel, is used for the separation of enantiomers, which are mirror-image isomers. semanticscholar.orgbeilstein-journals.org The choice of mobile phase, which typically consists of a mixture of solvents like acetonitrile, methanol, and water, is critical for achieving optimal separation. sielc.comsigmaaldrich.com The separated compounds are then detected, often by a UV detector at a specific wavelength. semanticscholar.orgoup.com

While specific HPLC applications for "this compound" are not extensively detailed in the provided context, the principles of HPLC are broadly applicable for its purification and analysis, especially for separating it from non-volatile impurities or for preparative scale isolation. sielc.com

Spectroscopic Methods for Structural Conformation and Isomer Identification

Spectroscopic techniques are indispensable for confirming the precise three-dimensional structure of "this compound," particularly for assigning the Z-configuration of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Isomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules, including the stereochemistry of "this compound". mdpi.com Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. acs.orgrsc.org

In the ¹H NMR spectrum of "this compound," the protons around the double bond are particularly informative. The coupling constants (J-values) between these protons are characteristic of the double bond's geometry. For Z-isomers, the coupling constants are typically smaller than for the corresponding E-isomers. The chemical shifts (δ) of the protons are also key identifiers. For "this compound," the multiplet for the two olefinic protons (-CH=CH-) is observed around δ 5.27–5.46 ppm. beilstein-journals.org

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the ethyl ester group and the heptenoate chain can be precisely assigned. For "this compound," the key carbon signals include those of the carbonyl group (C=O) around 173.4 ppm, the two olefinic carbons at approximately 133.3 and 127.0 ppm, and the carbons of the ethyl group. beilstein-journals.org

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
¹H 5.46 – 5.37 m
¹H 5.33 – 5.27 m
¹H 4.13 q, J = 7.1 Hz
¹³C 173.4 Cq
¹³C 133.3 =CH
¹³C 127.0 =CH
¹³C 60.4 CH₂

Data sourced from a study in CDCl₃ solvent. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In "this compound," the most prominent absorption bands in the IR spectrum correspond to the carbonyl group (C=O) of the ester and the C=C double bond. wiley-vch.de

The C=O stretching vibration in esters typically appears as a strong, sharp peak in the region of 1730-1750 cm⁻¹. spectroscopyonline.com The C=C stretching vibration for a cis-alkene is usually found around 1650 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl and vinyl groups. rsc.orglibretexts.org While IR spectroscopy is excellent for functional group identification, it is generally less definitive than NMR for distinguishing between geometric isomers. libretexts.org

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography, provides the molecular weight of "this compound" and information about its structure through fragmentation analysis. beilstein-journals.orgbeilstein-journals.org The molecular ion peak [M]⁺ for "this compound" (C₉H₁₆O₂) would be observed at a mass-to-charge ratio (m/z) of 156. beilstein-journals.orgnist.gov

Under electron ionization (EI), the molecule fragments in a predictable manner. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. The EI-MS of "this compound" shows characteristic fragments at m/z values of 110, 88, 68, and 55, with the fragment at m/z 110 being the base peak (100% relative intensity). beilstein-journals.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with very high accuracy. wiley-vch.de

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Relative Intensity (%) Putative Fragment Identity
156 35 [M]⁺
110 100 [M - C₂H₅OH]⁺
88 86 [CH₂=C(OH)OC₂H₅]⁺ (McLafferty rearrangement)
68 80 [C₅H₈]⁺
55 55 [C₄H₇]⁺

Data from Electron Ionization (EI) at 70 eV. beilstein-journals.org

Chiral Analysis Methodologies for Related Compounds

While specific chiral analysis methodologies for this compound are not extensively documented in publicly available literature, the enantioselective analysis of structurally related unsaturated esters and other chiral molecules provides a strong basis for developing and applying suitable methods. The primary techniques for chiral separations are high-performance liquid chromatography (HPLC) and gas chromatography (GC), both of which utilize chiral stationary phases (CSPs) to differentiate between enantiomers.

The choice of method often depends on the volatility of the analyte and the presence of functional groups suitable for interaction with the CSP. For esters like this compound, both chiral GC and HPLC are viable approaches.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and semi-volatile enantiomers. The primary mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, leading to different retention times for the enantiomers.

Cyclodextrin-Based Chiral Stationary Phases:

Cyclodextrin-based CSPs are widely used and have proven effective for the enantiomeric separation of a broad range of compounds, including esters, ketones, alcohols, and alkenes. sigmaaldrich.com These phases are derivatized cyclodextrins coated onto a polysiloxane backbone. The separation mechanism relies on the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386), as well as surface interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin. sigmaaldrich.com

For unsaturated esters similar to this compound, permethylated β-cyclodextrin phases are often a good starting point due to their broad applicability. sigmaaldrich.com The selection of the specific cyclodextrin derivative and the operating conditions, particularly temperature, are critical for achieving optimal separation. Lower elution temperatures generally lead to greater enantioselectivity. chromatographyonline.com

Research Findings for Related Compounds:

Studies on other unsaturated esters have demonstrated the utility of chiral GC. For instance, the separation of enantiomers of various fragrance and flavor esters has been successfully achieved using cyclodextrin-based columns. The position of the double bond and other functional groups in the molecule influences the interaction with the CSP and, consequently, the resolution of the enantiomers.

Parameter Typical Conditions for Chiral GC of Esters
Column Type Fused silica (B1680970) capillary column
Chiral Stationary Phase Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Temperature Program Isothermal at a low temperature or a slow ramp to optimize resolution
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a wider range of compounds compared to GC, including those that are non-volatile or thermally labile.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support, are the most widely used in chiral HPLC. phenomenex.com These phases offer excellent chiral recognition capabilities for a vast array of racemates through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. phenomenex.com The helical structure of the polysaccharide polymers creates a chiral environment that allows for the differential binding of enantiomers.

The versatility of polysaccharide phases is enhanced by their compatibility with various mobile phase modes, including normal-phase, reversed-phase, and polar organic modes, allowing for the optimization of selectivity for different analytes. phenomenex.com For this compound, a normal-phase separation using a mobile phase of hexane (B92381) and an alcohol modifier (e.g., isopropanol) on a cellulose or amylose-based CSP would be a logical starting point.

Diastereomeric Derivatization:

An alternative to direct chiral separation is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as silica gel. aocs.org For a compound like this compound, this would likely involve hydrolysis to the corresponding (Z)-hept-4-enoic acid, followed by reaction with a chiral amine or alcohol to form diastereomeric amides or esters, respectively. After separation, the original enantiomers can be recovered by cleaving the chiral auxiliary.

Research Findings for Related Compounds:

The enantioselective analysis of various unsaturated carboxylic acid esters has been successfully performed using polysaccharide-based CSPs. For example, the resolution of α,β-unsaturated esters and dienotes has been achieved with high efficiency. wiley-vch.de In many cases, the determination of enantiomeric excess (ee) for products of asymmetric synthesis relies on chiral HPLC analysis. rug.nlrsc.org

Parameter Typical Conditions for Chiral HPLC of Esters
Column Type Stainless steel column packed with a chiral stationary phase
Chiral Stationary Phase Polysaccharide derivatives (e.g., cellulose or amylose carbamates)
Mobile Phase Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis or Mass Spectrometer (MS)

Theoretical and Mechanistic Studies of Chemical Reactivity

Quantum Chemical Calculations and Molecular Dynamics Simulations of Ethyl (Z)-hept-4-enoate and Related Enoates

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of unsaturated esters. mdpi.comnih.gov For instance, DFT calculations have been used to study the vibrational spectra and molecular properties of various α,β-unsaturated esters, providing insights into their conformational preferences and the relationship between bond length and bond order. banglajol.info Such calculations are essential for understanding the intrinsic properties of molecules like this compound.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. ebsco.com These simulations are particularly useful for exploring the mechanisms of complex reactions, such as enzyme-catalyzed reductions of unsaturated C=C bonds. nih.gov For example, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been employed to investigate the inhibition mechanisms of cysteine proteases by dipeptidyl enoates. nih.gov These studies reveal detailed information about reaction pathways, transition states, and the roles of specific residues in the active site. nih.govnih.gov

In a study modeling the atmospheric pressure plasma jet exposure of fatty acid methyl esters, methyl-cis-hept-4-enoate was used as a model for oleate. unito.it Theoretical calculations were performed to understand the radical attack on the lipid chain, indicating that various radical species contribute to the observed product formation. unito.it

Table 1: Theoretical Methods in the Study of Unsaturated Esters

Computational Method Application Insights Gained References
Density Functional Theory (DFT) Vibrational spectra, electronic structure, reaction mechanisms Conformational analysis, bond properties, reaction pathways, transition state energies mdpi.comnih.govbanglajol.infoconicet.gov.ar
Molecular Dynamics (MD) Simulation of molecular motion and interactions Reaction dynamics, enzyme mechanisms, solvent effects ebsco.comnih.govnih.gov

Reaction Mechanisms of Cycloaddition Reactions Involving Unsaturated Esters

Cycloaddition reactions are a cornerstone of organic synthesis, and unsaturated esters are common participants in these transformations. masterorganicchemistry.com Understanding the mechanisms of these reactions is crucial for controlling their outcomes.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.org Unsaturated esters, acting as dienophiles, readily participate in these reactions. masterorganicchemistry.com The mechanism is typically concerted, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state. wikipedia.org

Theoretical studies, often using DFT, have been instrumental in elucidating the details of Diels-Alder reactions involving unsaturated esters. conicet.gov.ard-nb.info These calculations can predict activation energies and reaction energies, helping to understand the influence of substituents and catalysts. d-nb.info For example, quantum chemical investigations have shown that Lewis acids catalyze Diels-Alder reactions by lowering the activation barrier, primarily by reducing the Pauli repulsion between the diene and the dienophile. d-nb.info

While many Diels-Alder reactions are concerted, stepwise mechanisms involving diradical or zwitterionic intermediates can also occur, particularly with highly polarized reactants. semanticscholar.orgacs.org Computational studies can help distinguish between these pathways by locating potential intermediates and transition states on the potential energy surface. acs.org

In certain cycloaddition reactions, particularly those involving polar components, the formation of zwitterionic intermediates is a possibility. nih.govmdpi.com These intermediates are species with both a positive and a negative formal charge. DFT calculations are often employed to investigate whether a reaction proceeds through a zwitterionic intermediate or a concerted transition state. nih.gov In many cases, even with polar reactants, attempts to locate a stable zwitterionic intermediate are unsuccessful, suggesting a one-step mechanism. nih.gov

However, in other systems, zwitterionic intermediates have been computationally identified and are crucial for explaining the reaction outcome. mdpi.comnih.gov For example, in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational studies revealed the presence of six possible zwitterionic intermediates, fundamentally altering the previously postulated reaction mechanism. mdpi.comresearchgate.net The formation of these intermediates is dictated by local nucleophile/electrophile interactions. mdpi.comresearchgate.net

Transition state analysis is a key component of mechanistic studies. By calculating the structure and energy of the transition state, chemists can understand the factors that control the reaction rate and selectivity. d-nb.infoacs.org For Diels-Alder reactions, the geometry of the transition state determines the stereochemical outcome (endo vs. exo). wikipedia.org

Diels-Alder Cycloadditions and Mechanistic Pathways

Stereochemical Control and Regioselectivity in Reactions of this compound Analogues

Controlling stereochemistry and regioselectivity is a major goal in organic synthesis. For reactions involving unsaturated esters, these aspects are influenced by a variety of factors, including the substrate structure, reagents, and reaction conditions.

Stereochemical Control refers to the preferential formation of one stereoisomer over another. In cycloaddition reactions, the relative orientation of the reactants in the transition state dictates the stereochemistry of the product. wikipedia.orgethz.ch For example, in the Diels-Alder reaction, the "endo rule" often predicts the major product, a preference that can be explained by secondary orbital interactions in the transition state. wikipedia.org Asymmetric catalysis, using chiral catalysts, is a powerful strategy for achieving high enantioselectivity in reactions of unsaturated esters. nih.govnih.gov

Regioselectivity is the preference for bond formation at one position over another. In reactions of unsymmetrical unsaturated esters, such as the conjugate addition of Grignard reagents, the regiochemical outcome (e.g., 1,4- vs. 1,2- or 1,6-addition) can be highly dependent on the nature of the reactants. organic-chemistry.org For instance, alkyl Grignard reagents often show high 1,4-regioselectivity with α,β-γ,δ-unsaturated ketones, while aryl Grignards can give mixed results. organic-chemistry.org Similarly, in radical additions to α,β-unsaturated carbonyl compounds, the regioselectivity is often determined by the subsequent electron transfer step that propagates the radical chain, rather than the initial radical addition itself. nih.gov Ligand choice can also be a critical factor in controlling regioselectivity in metal-catalyzed reactions, such as the palladium-catalyzed alkoxycarbonylation of allenes to form either α,β- or β,γ-unsaturated esters. acs.org

Computational studies play a vital role in understanding and predicting both stereochemical and regiochemical outcomes. d-nb.infonih.govnih.gov By modeling the transition states for different possible pathways, researchers can determine which is energetically favored, thus predicting the major product.

Table 2: Factors Influencing Selectivity in Reactions of Unsaturated Esters

Selectivity Controlling Factors Examples References
Stereoselectivity Transition state geometry, chiral catalysts, substrate control Endo/exo selectivity in Diels-Alder, enantioselective Michael additions wikipedia.orgethz.chnih.gov

Applications in Advanced Materials and Chemical Intermediates Research

Ethyl (Z)-hept-4-enoate as a Building Block in Complex Organic Synthesis

This compound is recognized as a building block in organic synthesis, providing a foundational structure for the creation of more complex molecules. thegoodscentscompany.com Its utility lies in the reactivity of its two primary functional groups: the ester and the alkene. Chemists can selectively target these sites to build out molecular complexity. For instance, the double bond can undergo various addition reactions, while the ester can be hydrolyzed or transformed into other functional groups.

Suppliers of chemical reagents categorize compounds like this compound under "Organic Building Blocks" and "Material Building Blocks," indicating their role as starting materials for a range of synthetic applications. bldpharm.com The specific (Z)-geometry of the double bond is particularly important, as it imparts a defined three-dimensional shape to the molecule, which is a critical consideration in the stereoselective synthesis of natural products and pharmaceuticals.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 39924-27-1 chemspider.com
Molecular Formula C9H16O2 chemspider.com
Molecular Weight 156.22 g/mol
Boiling Point 174 °C
Density 0.896 g/cm³ alfa-chemistry.com
Flash Point 57 °C (135 °F) parchem.com
Refractive Index 1.428 to 1.431 @ 20.00 °C parchem.com

| Synonyms | ethyl cis-4-heptenoate, (Z)-4-Heptenoic acid ethyl ester |

Integration into Polymer Science and Material Chemistry

While some chemical suppliers list this compound among "Polymer Science Material Building Blocks," detailed research explicitly demonstrating its direct polymerization or routine integration into advanced polymer backbones is not widely documented in the available literature. bldpharm.com However, the broader class of unsaturated fatty acid esters is of interest in polymer chemistry. Research in this field often explores how monomers with specific functionalities, like the alkene group in this compound, can be used to synthesize polymers with tailored properties such as thermal stability or charge transfer capabilities. acs.org The potential for the double bond to participate in polymerization reactions or for the ester to act as a plasticizing pendant group suggests its theoretical applicability, though practical examples remain specialized.

Role as a Standard or Reference Compound in Chemical Research

A significant and well-documented application of this compound is its use as a standard or reference compound, particularly in the field of analytical chemistry. chemspider.comparchem.com Its presence has been reported in natural sources, including yellow passion fruit juice and as a volatile emitted by fungi.

In a notable study on volatiles from fungi of the genus Aspergillus, researchers unambiguously identified this compound as a metabolite of Aspergillus clavatus. beilstein-journals.orgbeilstein-journals.org This identification was confirmed through the chemical synthesis of an authentic standard of this compound, which was then compared to the natural extract using Gas Chromatography-Mass Spectrometry (GC-MS). beilstein-journals.orgbeilstein-journals.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl (E)-hept-4-enoate
Ethyl pentanoate
Ethyl heptanoate
Ethyl hexanoate
Ethyl octanoate
Ethyl 2-methylbutyrate
Ethyl 3-methylbutyrate
Ethyl benzoate
Ethyl phenylacetate

Structure Activity Relationship Studies Sar in Chemical Biology

Chemoinformatic and Computational Approaches to SAR

Chemoinformatic and computational methods are instrumental in predicting the biological activities and physicochemical properties of molecules, thereby guiding SAR studies. These approaches are particularly useful for classes of compounds like fatty acid esters.

Quantitative Structure-Activity Relationship (QSAR) is a key computational tool that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. For fatty acids and their derivatives, QSAR models have been developed to predict antimicrobial activity. nih.gov These models often consider various molecular descriptors such as:

Lipophilicity: Generally described by parameters like logP, lipophilicity is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. For fatty acid esters, increasing the chain length of the fatty acid can enhance lipophilicity, which may lead to increased biological activity up to a certain point. vup.sk

Electronic Parameters: The distribution of charges within the molecule, including dipole moments and the energy of frontier molecular orbitals (HOMO and LUMO), can influence interactions with biological targets.

Steric Parameters: The size and shape of the molecule, described by descriptors like molecular volume and surface area, play a significant role in how well a molecule fits into a receptor's binding site. tandfonline.com

A study on sorbic, cinnamic, and ricinoleic acid derivatives indicated that electronic and steric parameters were predominant over lipophilicity in contributing to their antibacterial activity. niscpr.res.in For fatty acid amide hydrolase (FAAH) inhibitors, which include ester-containing compounds, QSAR analyses have shown that shape complementarity and the potential for hydrogen bonding are crucial for high potency. nih.gov

While a specific QSAR model for Ethyl (Z)-hept-4-enoate is not documented, it is plausible that its biological activity, for instance as a flavorant or a potential antimicrobial agent, is governed by a combination of these physicochemical properties. Computational tools can be used to calculate these descriptors for this compound and its analogs to predict their activities and guide the synthesis of more potent compounds.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance in SAR
Molecular Weight 156.22 g/mol thegoodscentscompany.com Influences diffusion and transport across membranes.
XlogP 2.70 (est) thegoodscentscompany.com A measure of lipophilicity, affecting membrane interaction.
Hydrogen Bond Donors 0 Affects interactions with polar residues in binding sites.
Hydrogen Bond Acceptors 2 Affects interactions with polar residues in binding sites.

Molecular Interactions with Biological Receptors

The biological effect of a molecule like this compound is initiated by its interaction with a biological receptor, which could be an enzyme, an ion channel, or a receptor protein. The nature of these interactions is dictated by the molecule's structure.

As a flavor and fragrance compound, this compound likely interacts with olfactory receptors (ORs) in the nasal epithelium. thegoodscentscompany.comgoogle.com The perception of odor is a complex process where the shape, size, and functional groups of a molecule determine which combination of ORs it activates. google.comresearchgate.net The interaction between an odorant and an OR is non-covalent and can involve:

Hydrophobic Interactions: The alkyl chain of this compound would likely interact with hydrophobic amino acid residues within the binding pocket of an OR.

Dipole-Dipole Interactions: The ester group provides a polar region in the molecule that can interact with polar residues in the receptor.

Beyond olfaction, fatty acid esters can interact with various enzymes. For example, some unsaturated fatty acids are known to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid synthesis. nih.gov Studies have shown that the free carboxylic acid group is often crucial for this inhibitory activity, and esterification, as in this compound, can reduce or abolish this effect. nih.gov However, other studies on polyphenol fatty acid esters have shown that acylation can enhance the inhibition of enzymes like serine proteases, suggesting that the ester moiety can contribute to binding within the enzyme's active site. vup.sktandfonline.com

Influence of Stereoisomerism on Molecular Recognition

Stereoisomerism plays a critical role in the biological activity of molecules, as biological systems, particularly receptors and enzymes, are chiral and can differentiate between stereoisomers. ijpsr.comnih.govsolubilityofthings.com this compound has a stereocenter at the double bond, resulting in two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).

The spatial arrangement of the atoms in these isomers is different, which can lead to significant differences in their biological activity. solubilityofthings.com The (Z) and (E) isomers can adopt different conformations, leading to variations in how they fit into a binding site. For a receptor to be activated, a precise fit between the ligand and the binding site is often required. researchgate.net

In many cases, only one isomer is biologically active, while the other may be less active, inactive, or even have a different or antagonistic effect. ijpsr.com For instance, in the case of insect pheromones, which are often structurally similar to fatty acid esters, the specific geometry of the double bonds is crucial for activity. A change from a (Z) to an (E) configuration can render the molecule inactive.

While specific studies on the differential biological activities of the (Z) and (E) isomers of Ethyl hept-4-enoate are limited, it is a well-established principle that stereochemistry is a key determinant of biological function. The synthesis and biological evaluation of both the (Z) and (E) isomers would be necessary to fully understand the SAR of this compound.

Table 2: Comparison of Geometric Isomers

Isomer Common Name Key Structural Feature Potential Impact on Activity
This compound Ethyl cis-4-heptenoate thegoodscentscompany.com Alkyl groups on the same side of the double bond. The bent shape may be optimal for fitting into a specific receptor binding pocket.

Compound Names Mentioned in this Article

Table 3: List of Compounds

Compound Name
This compound
Ethyl (E)-hept-4-enoate
Sorbic acid
Cinnamic acid
Ricinoleic acid
Cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester (URB597)
Linoleic acid
Palmitic acid
Stearic acid
Oleic acid
Arachidonic acid
Linolenic acid

Environmental Chemistry and Degradation Pathways

Biotic Degradation Mechanisms and Microbial Transformations

The biodegradation of Ethyl (Z)-hept-4-enoate in the environment is expected to be initiated by microbial enzymatic action. While specific studies on this particular ester are not extensively documented, the degradation pathway can be inferred from the well-established metabolism of similar ester-containing and unsaturated organic compounds by microorganisms. epa.govresearchgate.net

The primary step in the biotic degradation of this compound is likely the hydrolysis of its ester bond. This reaction is catalyzed by microbial extracellular or intracellular enzymes, specifically lipases and esterases, which are ubiquitous in soil and aquatic environments. This enzymatic hydrolysis cleaves the molecule into (Z)-hept-4-enoic acid and ethanol.

R-CO-OR' + H₂O --(Esterase/Lipase)--> R-COOH + R'-OH this compound + Water → (Z)-hept-4-enoic acid + Ethanol

Both resulting products are readily biodegradable. Ethanol is a simple alcohol that can be quickly utilized by a wide variety of microorganisms as a carbon and energy source. The unsaturated fatty acid, (Z)-hept-4-enoic acid, is expected to be further metabolized through the β-oxidation pathway. researchgate.net This process involves a series of enzymatic reactions that sequentially shorten the carbon chain, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water. The presence of the cis-double bond at the C4 position may require the action of specific isomerase enzymes to reconfigure the bond for the β-oxidation machinery to proceed, a common mechanism in the microbial degradation of unsaturated fatty acids.

Fungi and bacteria are known to metabolize various organic compounds through different biochemical pathways. epa.gov For instance, fungi like Cunninghamella echinulata have been shown to metabolize related compounds, suggesting that various soil and aquatic fungi could play a role in the transformation of this compound. epa.gov

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, these processes are primarily driven by atmospheric reactions, with hydrolysis also contributing to its transformation in aqueous environments.

Once volatilized into the atmosphere, this compound is subject to degradation by reacting with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). rsc.org The presence of a carbon-carbon double bond in its structure makes it particularly susceptible to attack by these oxidants.

The reaction with OH radicals is expected to be the dominant loss process during the daytime, while reactions with NO₃ radicals can be significant at night. rsc.org Ozonolysis, the reaction with O₃, occurs during both day and night and is a critical degradation pathway for unsaturated compounds. researchgate.net

The reaction of ozone with the double bond of this compound would proceed through the Criegee mechanism. This involves the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which rapidly decomposes into a carbonyl compound and a Criegee intermediate (carbonyl oxide). For this compound, this would result in the formation of propanal and ethyl 4-oxobutanoate (B1241810). The Criegee intermediate can then react further to form various secondary products.

Anticipated Ozonolysis Products of this compound:

Propanal

Ethyl 4-oxobutanoate

The atmospheric lifetime of the compound is determined by its reaction rates with these oxidants. While specific experimental data for this compound is limited, estimates can be made by comparing it to structurally similar unsaturated esters.

Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound and Related Compounds
CompoundRate Constant with OH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (OH)Rate Constant with O₃ (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (O₃)
Ethyl acrylate1.3 x 10⁻¹¹~2.1 days1.3 x 10⁻¹⁸~90 days
Ethyl (E)-but-2-enoate8.0 x 10⁻¹²~3.5 days8.0 x 10⁻¹⁸~14 days
(E)-Hex-2-enal3.8 x 10⁻¹¹~0.7 days1.9 x 10⁻¹⁷~6 days
This compound (Estimated)~5-7 x 10⁻¹¹~4-6 hours~1-2 x 10⁻¹⁷~6-12 days

Lifetimes are calculated assuming average atmospheric concentrations of OH (1.5 x 10⁶ molecules/cm³) and O₃ (7 x 10¹¹ molecules/cm³). Data for related compounds sourced from atmospheric chemistry databases. rsc.org

Direct photolysis is not expected to be a significant degradation pathway for this compound in the environment. The molecule does not possess any chromophores that absorb ultraviolet (UV) radiation at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. Therefore, it is unlikely to undergo direct transformation upon exposure to sunlight. acs.org

Hydrolysis is another key abiotic degradation process for esters in aqueous environments. The rate of hydrolysis is dependent on pH and temperature. The ester linkage can be cleaved under both acidic and alkaline conditions.

Acid-catalyzed hydrolysis: Reversible reaction leading to (Z)-hept-4-enoic acid and ethanol.

Base-catalyzed (saponification): Irreversible reaction yielding the hept-4-enoate salt and ethanol.

Under environmentally relevant pH conditions (typically pH 5-9), the hydrolysis of simple aliphatic esters is generally a slow process. The presence of the double bond is not expected to significantly influence the rate of hydrolysis of the ester functional group.

Atmospheric Oxidation and Ozonolysis Products

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals. Models like the EPA's EPI Suite™ use a compound's physicochemical properties to estimate its environmental behavior.

While a specific environmental fate model for this compound is not publicly available, we can estimate its key properties to assess its likely behavior.

Table 2: Estimated Physicochemical and Environmental Fate Properties of this compound
PropertyEstimated ValueImplication for Environmental Fate
Molecular Weight156.22 g/mol-
LogP (Octanol-Water Partition Coefficient)2.70 (est.)Indicates a moderate potential for bioaccumulation in aquatic organisms.
Vapor Pressure1.24 mm Hg @ 25 °CHigh volatility, suggesting significant partitioning to the atmosphere from surface water and soil.
Water Solubility~550 mg/L (est.)Moderately soluble, allowing for transport in aquatic systems.
Henry's Law Constant~1 x 10⁻⁴ atm-m³/mol (est.)Indicates volatilization from moist soil and water surfaces will be a significant fate process.
Soil Adsorption Coefficient (Koc)~100-200 L/kg (est.)Low to moderate adsorption to soil and sediment, suggesting high to moderate mobility in soil.

Estimated values are derived from quantitative structure-activity relationship (QSAR) models and data from similar compounds. thegoodscentscompany.comparchem.com

Future Research Directions and Perspectives

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of (Z)-alkenoates like Ethyl (Z)-hept-4-enoate with high stereoselectivity presents an ongoing challenge. While various methods exist for the synthesis of unsaturated esters, future research could focus on developing more efficient, sustainable, and selective routes to this specific compound.

One promising avenue is the exploration of chemo-enzymatic methods . d-nb.infonih.gov These approaches combine the selectivity of enzymes with the efficiency of chemical reactions. For instance, a carboxylic acid reductase (CAR) could be used to reduce a suitable precursor carboxylic acid to the corresponding aldehyde, which can then be converted to the desired α,β-unsaturated ester via a Wittig reaction. d-nb.infonih.gov The development of CARs with high specificity for the required heptenoic acid precursor would be a key step.

Further advancements in catalytic metathesis could also offer novel synthetic pathways. researchgate.net Metathesis reactions provide a powerful tool for the formation of carbon-carbon double bonds and could be adapted for the synthesis of this compound from simpler, readily available starting materials. Research into novel ruthenium-based or other transition metal catalysts with enhanced selectivity for the (Z)-isomer would be particularly valuable. researchgate.net

Additionally, the development of novel catalysts for esterification of unsaturated fatty acids is a crucial area. rsc.org While traditional acid-catalyzed esterification is common, it can lead to isomerization of the double bond. The use of solid acid catalysts, such as zeolites, could offer a more selective and recyclable alternative for the esterification of (Z)-hept-4-enoic acid with ethanol. rsc.org

Synthetic ApproachPotential AdvancementKey Research Focus
Chemo-enzymatic SynthesisHigh stereoselectivity and milder reaction conditions.Development of specific carboxylic acid reductases (CARs).
Catalytic MetathesisEfficient C=C bond formation from simple precursors.Design of (Z)-selective metathesis catalysts.
Novel Esterification CatalystsImproved selectivity and catalyst recyclability.Exploration of solid acid catalysts like zeolites.

Deeper Elucidation of Biosynthetic and Metabolic Networks

The production of this compound by fungi, such as species of Aspergillus, points to a biosynthetic pathway that is not yet fully characterized. nih.govscientific.net A deeper understanding of the underlying genetic and enzymatic machinery is essential for potential biotechnological applications.

The biosynthesis of fatty acid esters in fungi generally involves the de novo synthesis of fatty acids from acetyl-CoA, followed by elongation and desaturation steps. frontiersin.orgnih.govresearchgate.net The resulting fatty acyl-CoA is then esterified with an alcohol, a reaction likely catalyzed by a wax synthase (WS) enzyme. frontiersin.orgresearchgate.net Future research should focus on identifying the specific genes and enzymes involved in the biosynthesis of the C7 unsaturated fatty acid precursor and its subsequent esterification to this compound in relevant fungal strains.

Understanding the genetic basis of volatile organic compound (VOC) production in Aspergillus is another critical area. nih.govmdpi.comuliege.be The production of specific VOCs can be linked to gene clusters, and the regulation of these clusters is often complex. mdpi.comuliege.be Transcriptomic and metabolomic studies of Aspergillus strains under different growth conditions could help to identify the genes responsible for this compound production and the regulatory networks that control its expression. nih.gov

Furthermore, the metabolic pathways that consume or modify this compound within the producing organism and in its environment are largely unknown. frontiersin.orgnih.gov Investigating these pathways could reveal mechanisms of self-regulation and interaction with other organisms.

Novel Applications in Sustainable Chemistry and Biotechnology

The unique properties of this compound open up possibilities for its use in various sustainable and biotechnological applications.

The demand for natural and nature-identical flavor compounds is growing, and biotechnological production of this compound using engineered microorganisms presents a sustainable alternative to chemical synthesis or extraction from natural sources. mdpi.comsciopen.com By elucidating and engineering the biosynthetic pathway in a suitable microbial host, such as Saccharomyces cerevisiae or Escherichia coli, it may be possible to achieve high-yield production from renewable feedstocks. frontiersin.org

Enzymatic synthesis also offers a green chemistry approach for the production of this and other unsaturated esters. nih.govsemanticscholar.orgresearchgate.net The use of lipases for the esterification of (Z)-hept-4-enoic acid can be performed under mild conditions and with high selectivity, reducing the environmental impact compared to traditional chemical methods. nih.gov

Beyond its use as a flavor compound, the potential of this compound and other fatty acid esters as biofuels or specialty chemicals could be explored. The transformation of unsaturated fatty acid esters into other valuable molecules, such as keto fatty acids, through selective oxidation is an active area of research. nih.gov

Application AreaPotential ImpactResearch Direction
Biotechnological Flavor ProductionSustainable and cost-effective source of a natural flavor compound.Metabolic engineering of microbial hosts for high-yield production.
Enzymatic SynthesisGreen and selective production method.Optimization of lipase-catalyzed esterification processes.
Sustainable ChemistryUse as a platform chemical for other valuable products.Exploration of selective transformations of the double bond and ester group.

Advanced Computational and Theoretical Investigations

Computational and theoretical chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental work and accelerating discovery.

Conformational analysis of unsaturated esters using computational methods can help to understand how their shape influences their properties, such as aroma perception and reactivity. nih.govresearchgate.netresearchgate.net Quantum chemical calculations can be used to determine the preferred conformations of this compound and how these are influenced by its environment. researchgate.net

Theoretical modeling of mass spectra is another area where computational methods can be applied. nih.govuib.nomdpi.comstudycorgi.comnih.gov By predicting the fragmentation patterns of this compound and related compounds, it is possible to improve their identification and quantification in complex mixtures, such as food aromas.

Furthermore, quantum chemical calculations can be used to investigate the mechanisms of synthetic reactions, such as esterification, and to predict their kinetics and thermodynamics. acs.orgscientific.netrsc.orgresearchgate.netresearchgate.netpnas.org This can aid in the design of more efficient synthetic routes and the optimization of reaction conditions.

Interdisciplinary Research Opportunities

The study of this compound provides a platform for a wide range of interdisciplinary research, bridging chemistry, biology, and food science.

The field of flavor chemistry is inherently interdisciplinary, connecting the chemical properties of volatile compounds with their perception by humans. wur.nlacs.orgfoodandnutritionjournal.org Research in this area could involve collaborations between synthetic chemists, analytical chemists, sensory scientists, and food technologists to understand the role of this compound in food flavor and to explore its potential as a flavor ingredient. wur.nlacs.org

The production of this compound by fungi also opens up avenues for research in chemical ecology . Volatile organic compounds play a crucial role in the interactions between organisms, and this compound may be involved in signaling between fungi, or between fungi and plants or insects. Investigating these interactions could lead to new strategies for pest control or for promoting beneficial microbial communities.

Finally, the development of new analytical methods for the detection and quantification of this compound in complex matrices is an important area for interdisciplinary collaboration. This could involve the development of new sensor technologies or the application of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS). mdpi.com

Interdisciplinary FieldResearch QuestionCollaborating Disciplines
Flavor ChemistryHow does the structure of this compound relate to its aroma perception?Synthetic Chemistry, Analytical Chemistry, Sensory Science, Food Technology
Chemical EcologyWhat is the role of this compound in fungal communication and interactions?Mycology, Entomology, Plant Science, Analytical Chemistry
Analytical ScienceHow can we improve the detection and quantification of this compound in complex samples?Analytical Chemistry, Materials Science, Engineering

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (Z)-hept-4-enoate, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer: this compound is synthesized via esterification of (Z)-hept-4-enoic acid with ethanol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key variables include catalyst type, temperature (60–80°C), and reaction time (6–12 hours). Design experiments using a factorial approach to test these variables, with yield quantified via GC-MS. Include control reactions without catalysts to assess background esterification .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer: Combine NMR (¹H and ¹³C) to verify stereochemistry and functional groups, GC-MS for purity assessment, and IR spectroscopy for carbonyl (C=O) and ester (C-O) bond validation. Compare retention indices and fragmentation patterns with synthesized reference standards to resolve ambiguities, as misidentification of Z/E isomers in prior studies highlights the need for rigorous validation .

Q. How can researchers identify this compound in natural sources, such as fungal volatiles?

  • Methodological Answer: Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to capture volatile organic compounds from fungal cultures (e.g., Aspergillus clavatus). Cross-reference retention times and mass spectra with authentic standards. Note that this compound elutes earlier than its E-isomer, a critical distinction to avoid misannotation .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound, particularly when distinguishing Z/E isomers?

  • Methodological Answer: Employ nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of protons across the double bond. Computational modeling (e.g., DFT calculations) can predict ¹H chemical shifts and coupling constants for both isomers. Validate against synthetic standards, as done in correcting a prior misassignment of the E-isomer in cantaloupe volatiles .

Q. How can thermodynamic properties (e.g., proton affinity, gas-phase basicity) of this compound be experimentally determined?

  • Methodological Answer: Use mass spectrometry-based techniques, such as ion cyclotron resonance (ICR-MS), to measure gas-phase ion energetics. Reference NIST thermochemical databases for analogous esters (e.g., ethyl acetate) to contextualize results. Note that proton affinity and basicity values are influenced by the ester’s electron-withdrawing groups and conjugation effects .

Q. What experimental designs are suitable for studying the biological role of this compound in fungal ecology?

  • Methodological Answer: Design bioassays to test its function as a signaling molecule or antimicrobial agent. For example, expose fungal cultures to this compound at varying concentrations and monitor growth inhibition (via OD600) or transcriptomic changes (RNA-seq). Include controls with saturated esters (e.g., ethyl heptanoate) to isolate effects of the double bond .

Data Analysis & Interpretation

Q. How should researchers statistically analyze discrepancies between experimental data and literature values for this compound’s physicochemical properties?

  • Methodological Answer: Apply t-tests or ANOVA to compare measured properties (e.g., boiling point, logP) with published data. Use tools like the NIST Chemistry WebBook for reference values. If inconsistencies arise (e.g., in vapor pressure), evaluate experimental conditions (e.g., purity, instrumentation calibration) and consult computational predictions (e.g., COSMO-RS) .

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices?

  • Methodological Answer: Validate GC-MS methods using internal standards (e.g., deuterated esters) and calibration curves across a linear range (0.1–100 ppm). Report limits of detection (LOD) and quantification (LOQ). For natural product studies, confirm extraction efficiency via spike-recovery experiments in fungal biomass .

Structural & Computational Tools

Q. How can InChIKeys and computational databases streamline the identification of this compound in metabolomic studies?

  • Methodological Answer: Use the standardized InChIKey (e.g., WAFMBVDKFOUOHQ-KXTMECRCSA-N for related compounds) to query databases like PubChem or LipidMaps. Computational tools (e.g., CFM-ID) can predict mass spectra for Z/E isomers, aiding annotation when reference standards are unavailable .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (Z)-hept-4-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl (Z)-hept-4-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.